Desacetyl Famciclovir

Catalog No.
S1551520
CAS No.
104227-88-5
M.F
C12H17N5O3
M. Wt
279.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetyl Famciclovir

CAS Number

104227-88-5

Product Name

Desacetyl Famciclovir

IUPAC Name

[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate

Molecular Formula

C12H17N5O3

Molecular Weight

279.3 g/mol

InChI

InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16)

InChI Key

OUMGIMAEASXOJH-UHFFFAOYSA-N

SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO

Synonyms

2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol 1-Acetate;

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO

Desacetyl Famciclovir is a significant metabolite of Famciclovir, which is an antiviral medication primarily used in the treatment of herpes virus infections, including herpes zoster and genital herpes. The chemical structure of Desacetyl Famciclovir is represented by the molecular formula C12H17N5O3C_{12}H_{17}N_{5}O_{3} and has a CAS number of 104227-88-5. It is classified as an impurity of Famciclovir and is formed through the deacetylation process that occurs during the metabolism of Famciclovir in the body .

In vitro studies:

  • Researchers have investigated the antiviral properties of DFV against various herpesviruses, including HSV-1, HSV-2, and cytomegalovirus (CMV) [].
  • Studies suggest that DFV may exhibit antiviral activity against these viruses, although its potency is generally lower compared to penciclovir [, ].

In vivo studies:

  • Animal studies have explored the potential use of DFV for treating HSV infections.
  • These studies suggest that DFV may offer some efficacy in reducing viral replication and associated symptoms [].

Desacetyl Famciclovir is produced via the metabolic conversion of Famciclovir, which undergoes first-pass metabolism predominantly in the liver and blood. The primary reaction involves the removal of acetyl groups, resulting in the formation of Desacetyl Famciclovir. This transformation highlights the compound's role as an intermediate metabolite that can exhibit varying biological activities compared to its parent compound .

Desacetyl Famciclovir can be synthesized through several methods, primarily focusing on the deacetylation of Famciclovir. This process can be facilitated by various chemical agents or enzymatic reactions that selectively remove acetyl groups from the molecule. Additionally, synthetic routes may involve using specific catalysts or conditions that promote the conversion while minimizing by-products .

Desacetyl Famciclovir serves as a useful reference compound in pharmaceutical research and development, particularly in studies related to antiviral drug metabolism and efficacy. Its role as an impurity in formulations of Famciclovir underscores its importance in quality control and safety assessments within the pharmaceutical industry. Furthermore, understanding its properties may aid in developing more effective antiviral therapies targeting herpes viruses .

Desacetyl Famciclovir shares structural similarities with several other antiviral compounds. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
FamciclovirC14H19N5OC_{14}H_{19}N_{5}OProdrug converted to Penciclovir; primary antiviral agent
PenciclovirC13H17N5OC_{13}H_{17}N_{5}OActive form; direct inhibition of viral DNA polymerase
AcyclovirC13H17N5O3C_{13}H_{17}N_{5}O_{3}First-line treatment for herpes simplex; structurally distinct
GanciclovirC13H17N5O4C_{13}H_{17}N_{5}O_{4}Used against cytomegalovirus; differs in sugar moiety

Desacetyl Famciclovir's uniqueness lies in its role as a metabolite rather than a primary therapeutic agent, providing insight into drug metabolism and potential effects on antiviral efficacy when assessing treatment regimens involving Famciclovir .

Molecular Structure and Formula (C₁₂H₁₇N₅O₃)

Desacetyl famciclovir is characterized by its distinctive molecular formula C₁₂H₁₇N₅O₃, which reflects its composition of twelve carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, and three oxygen atoms [1]. The compound represents a structurally significant purine nucleoside analog that maintains the core architectural features essential for its chemical properties [2]. The molecular framework consists of a purine base system attached to a modified aliphatic chain containing both acetate and hydroxymethyl functional groups [1] [13].

The three-dimensional molecular structure exhibits specific conformational characteristics that influence its physical and chemical behavior [1]. The compound's molecular architecture demonstrates a clear distinction from its parent compound through the presence of a single acetate group rather than the diacetate configuration found in famciclovir [4] [29].

PropertyValue
Molecular FormulaC₁₂H₁₇N₅O₃
Molecular Weight279.30 g/mol
Exact Mass279.13313942 Da
Monoisotopic Mass279.13313942 Da
Heavy Atom Count20

IUPAC Nomenclature and Synonyms

Primary IUPAC Name: [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate

The primary International Union of Pure and Applied Chemistry nomenclature for desacetyl famciclovir is [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate [1]. This systematic name precisely describes the molecular structure by identifying the purine base substitution at the 9-position with a butyl chain containing both hydroxymethyl and acetate functionalities [1] [13]. The nomenclature follows standard IUPAC conventions for naming complex organic molecules containing heterocyclic bases and ester functional groups [1].

The systematic naming convention accurately reflects the compound's structural hierarchy, beginning with the purine ring system and progressing through the aliphatic chain modifications [1]. This nomenclature provides unambiguous identification of the compound's molecular architecture and functional group positioning [13].

Alternative Nomenclature and Industrial Designations

The United States Pharmacopeia recognizes the compound as Famciclovir Related Compound B, reflecting its role as a reference standard in pharmaceutical analysis [4] [13] [29]. Research and development contexts frequently utilize the historical designation BRL 43594, which represents the original research code assigned during early compound development [4] [13] [30]. Additional systematic names include 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol 1-Acetate and 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate [1] [14] [27].

Name TypeDesignation
Primary IUPAC Name[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate
Alternative IUPAC Name4-(2-amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate
Industrial DesignationMONO-DESACETYL FAMCICLOVIR
USP Reference NameFamciclovir Related Compound B
Historical Research CodeBRL 43594

Structural Characteristics and Functional Groups

Purine Ring System

The purine ring system in desacetyl famciclovir constitutes the fundamental heterocyclic core that defines the compound's chemical identity and biological properties [1] [11]. This bicyclic aromatic system consists of a pyrimidine ring fused to an imidazole ring, with the specific substitution pattern featuring an amino group at the 2-position of the purine base [1] [14]. The purine moiety exhibits characteristic planarity and electronic delocalization that contribute to the compound's stability and molecular interactions [11] [14].

The 2-aminopurine configuration represents a critical structural feature that influences the compound's hydrogen bonding capacity and molecular recognition properties [1] [11]. The nitrogen atoms within the purine ring system provide multiple sites for potential coordination and interaction with biological targets [11] [14]. The aromatic character of the purine system contributes to the compound's overall conjugation and electronic properties [1] [11].

Acetate Functionality

The acetate functionality in desacetyl famciclovir represents a key structural element that distinguishes the compound from its diacetyl analog famciclovir [1] [4]. This ester group is positioned at the terminal carbon of the aliphatic chain, forming an acetate linkage that influences the compound's lipophilicity and metabolic properties [1] [13]. The acetate moiety contributes to the compound's overall polarity balance and affects its solubility characteristics in various solvents [13] [20].

The ester bond within the acetate group exhibits typical ester chemical reactivity, including susceptibility to hydrolysis under appropriate conditions [1] [17]. The carbonyl carbon of the acetate group provides an electrophilic center that can participate in nucleophilic reactions [1]. The acetate functionality also influences the compound's conformational flexibility and intermolecular interactions [13].

Hydroxymethyl Substituent

The hydroxymethyl substituent represents a critical structural component that significantly impacts the compound's physical and chemical properties [1] [13]. This functional group is positioned on the aliphatic chain connecting the purine base to the acetate moiety, creating an additional site for hydrogen bonding interactions [1] [14]. The hydroxyl group within the hydroxymethyl substituent enhances the compound's hydrophilic character and influences its solvation behavior [13] [14].

The hydroxymethyl group contributes to the compound's overall polarity and affects its partition coefficient between aqueous and organic phases [1] [13]. This functional group also provides a potential site for metabolic modification and chemical derivatization [1]. The presence of the hydroxymethyl substituent increases the compound's hydrogen bond donor capacity, influencing its crystalline packing and intermolecular associations [13] [14].

Physical Properties

Molecular Weight (279.30 g/mol)

Desacetyl famciclovir exhibits a molecular weight of 279.30 grams per mole, as determined through precise mass spectrometric analysis and computational calculations [1] [2] [13]. This molecular weight reflects the compound's composition of twelve carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, and three oxygen atoms within its molecular framework [1] [6]. The molecular weight value has been consistently reported across multiple analytical platforms and reference databases, confirming its accuracy and reliability [1] [2] [6].

The molecular weight determination utilizes advanced analytical techniques including high-resolution mass spectrometry, which provides exact mass measurements of 279.13313942 Daltons [1]. This precise molecular weight measurement enables accurate quantitative analysis and serves as a fundamental parameter for pharmaceutical and analytical applications [2] [6] [13].

Melting Point (150-167°C)

The melting point of desacetyl famciclovir has been experimentally determined to range from 150 to 167 degrees Celsius, with typical values reported at 164-166 degrees Celsius [8] [13] [27]. This melting point range reflects the compound's crystalline stability and intermolecular interactions within the solid state [8] [13]. The relatively broad melting range may be attributed to polymorphic variations or the presence of different crystalline forms [8] [27].

Differential scanning calorimetry studies have confirmed the thermal behavior of desacetyl famciclovir, demonstrating consistent melting characteristics within the established temperature range [8] [13]. The melting point serves as a critical identity parameter for compound verification and quality control applications [8] [27]. The thermal stability indicated by this melting point range suggests appropriate storage and handling conditions for maintaining compound integrity [8] [13].

Physical State and Appearance

Desacetyl famciclovir exists as a crystalline solid under standard ambient conditions, exhibiting characteristic physical properties that facilitate its identification and handling [6] [13] [27]. The compound appears as a white to off-white solid material with a well-defined crystalline structure [6] [13]. The physical appearance remains consistent across different preparation methods and purification procedures, indicating stable polymorphic characteristics [13] [27].

The crystalline nature of desacetyl famciclovir contributes to its physical stability and provides appropriate flow properties for pharmaceutical processing applications [6] [13]. The solid-state characteristics enable conventional analytical techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and powder diffraction analysis [13] [27]. The compound's physical state facilitates accurate weighing and quantitative analysis for research and quality control purposes [6] [13].

Hygroscopic Characteristics

Desacetyl famciclovir demonstrates hygroscopic properties, exhibiting a tendency to absorb moisture from the surrounding atmosphere [13] [15]. This hygroscopic behavior necessitates specific storage conditions, typically requiring maintenance at 4 degrees Celsius in a controlled humidity environment [13]. The compound's moisture sensitivity reflects the presence of hydrogen bonding sites within its molecular structure, particularly the hydroxymethyl and amino functional groups [13] [15].

The hygroscopic nature of desacetyl famciclovir requires careful consideration during storage, handling, and analytical procedures to prevent moisture-induced degradation or physical changes [13] [15]. Storage recommendations include the use of desiccated containers and controlled environmental conditions to maintain compound stability [13]. This hygroscopic behavior contrasts with famciclovir, which exhibits minimal hygroscopic properties below 85 percent relative humidity [15] [16].

Solubility Profile

Solubility in DMSO and Methanol

Desacetyl famciclovir exhibits limited solubility in dimethyl sulfoxide and methanol, requiring elevated temperatures and mechanical agitation to achieve complete dissolution [10] [13]. In dimethyl sulfoxide, the compound demonstrates slight solubility when heated, indicating favorable interactions between the polar aprotic solvent and the compound's functional groups [10] [13]. The dissolution process in dimethyl sulfoxide benefits from thermal energy input, suggesting that intermolecular interactions within the solid state require energy to overcome [13].

Methanol solubility of desacetyl famciclovir similarly requires heating and sonication to achieve satisfactory dissolution [10] [13]. The polar protic nature of methanol provides hydrogen bonding opportunities with the compound's amino and hydroxyl functional groups, facilitating solvation under appropriate conditions [13]. The requirement for both heating and sonication indicates relatively strong crystal lattice interactions that must be disrupted to achieve dissolution [13]. These solubility characteristics in polar organic solvents reflect the compound's amphiphilic nature and balanced hydrophilic-lipophilic properties [10] [13].

Solubility in Other Organic Solvents

The solubility behavior of desacetyl famciclovir in various organic solvents demonstrates a pattern consistent with its molecular polarity and hydrogen bonding capacity [1] [10] [20]. In ethanol, the compound exhibits sparingly soluble characteristics, with dissolution properties inferior to those observed in dimethyl sulfoxide and methanol [10] [20]. Isopropanol similarly provides limited solvation capacity for desacetyl famciclovir, reflecting the influence of increased steric hindrance around the hydroxyl group in secondary alcohols [10] [20].

The compound's solubility in organic solvents generally correlates with solvent polarity and hydrogen bonding ability [10] [20]. Polar organic solvents demonstrate superior dissolution capacity compared to nonpolar alternatives, consistent with the compound's structural features including amino, hydroxyl, and acetate functional groups [1] [20]. The solubility profile in organic solvents provides important information for analytical method development and purification procedures [10] [20].

SolventSolubilitySpecial Conditions
DMSOSlightly solubleRequires heating
MethanolSlightly solubleRequires heating and sonication
EthanolSparingly solubleStandard conditions
IsopropanolSparingly solubleStandard conditions

Aqueous Solubility Parameters

The aqueous solubility of desacetyl famciclovir represents a critical physicochemical parameter that influences its behavior in biological and analytical systems [1] [13] [21]. The compound demonstrates limited water solubility under standard conditions, with dissolution characteristics that vary significantly with pH and temperature [13] [21]. The presence of ionizable groups within the molecular structure, particularly the amino functionality on the purine ring, contributes to pH-dependent solubility behavior [1] [21].

Aqueous solubility studies indicate that desacetyl famciclovir exhibits enhanced dissolution in buffered systems compared to pure water [13] [21]. The compound's solubility profile in physiological buffers demonstrates improved characteristics relative to neutral aqueous conditions [21]. Temperature effects on aqueous solubility follow typical thermodynamic patterns, with increased dissolution observed at elevated temperatures [13] [21]. The aqueous solubility limitations necessitate careful consideration of formulation approaches for analytical and potential therapeutic applications [13] [21].

Structural Identifiers

CAS Registry Number (104227-88-5)

The CAS Registry Number 104227-88-5 has been consistently assigned to desacetyl famciclovir across multiple international databases and regulatory systems [1] [2] [6]. This numerical identifier facilitates literature searching, regulatory compliance, and quality control documentation throughout the pharmaceutical and chemical industries [2] [29]. The CAS number provides a standardized reference that transcends language barriers and nomenclature variations [1] [6].

InChI and InChIKey Representation

The International Chemical Identifier for desacetyl famciclovir is represented as InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16) [1]. This standardized representation provides a complete description of the compound's molecular structure, including connectivity, stereochemistry, and tautomeric information [1] [28]. The InChI format enables precise structural communication across different software platforms and databases [1] [28].

The corresponding InChIKey for desacetyl famciclovir is OUMGIMAEASXOJH-UHFFFAOYSA-N, providing a compressed hash representation of the full InChI string [1] [28]. This abbreviated identifier facilitates database searching and molecular matching applications while maintaining structural specificity [1] [28]. The InChIKey serves as a practical tool for chemical informatics applications and automated structure verification procedures [28].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for desacetyl famciclovir is represented as CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO [1] [30]. This linear string notation provides a concise method for representing the compound's molecular structure in text format, enabling efficient data storage and transmission [1] [30]. The SMILES notation captures all essential structural features including ring systems, functional groups, and connectivity patterns [1] [30].

The SMILES representation facilitates computational chemistry applications, database searching, and automated structure manipulation procedures [1] [30]. This notation system enables efficient molecular visualization and structural analysis using various cheminformatics software packages [30]. The standardized SMILES format ensures consistent structural interpretation across different computational platforms and analytical systems [1] [30].

Identifier TypeValue
CAS Registry Number104227-88-5
InChIInChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16)
InChIKeyOUMGIMAEASXOJH-UHFFFAOYSA-N
SMILESCC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO
PubChem CID10039252
ChEMBL IDCHEMBL881
UNIINE5144EK4H

Desacetyl Famciclovir, with the chemical formula C₁₂H₁₇N₅O₃ and molecular weight of 279.30 g/mol [1], represents a significant metabolite of the antiviral prodrug Famciclovir. This compound, also known as 4-(2-amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate [2] [3], serves as an important intermediate in the metabolic conversion pathway from Famciclovir to the active antiviral agent penciclovir. The comprehensive spectroscopic and analytical characterization of this compound requires sophisticated analytical techniques to establish its structural identity, purity, and molecular properties.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides the most definitive structural characterization of Desacetyl Famciclovir, revealing critical information about its molecular framework and spatial arrangement.

¹H Nuclear Magnetic Resonance Spectral Characteristics

The proton Nuclear Magnetic Resonance spectrum of Desacetyl Famciclovir exhibits distinctive patterns characteristic of its purine nucleoside analog structure. Analytical studies have confirmed that the compound demonstrates conformity to its expected structure when analyzed by ¹H Nuclear Magnetic Resonance spectroscopy [4] [5]. The spectrum reveals several distinct regions corresponding to different proton environments within the molecule.

The aromatic proton of the purine ring system appears in the characteristic downfield region, typically around 7.8-8.0 ppm, as observed in related compounds [6]. This signal appears as a singlet corresponding to the H-8 proton of the purine moiety. The amino group protons of the 2-aminopurine system manifest as a broad signal in the 5.0-5.5 ppm region, consistent with the presence of the primary amine functionality.

The aliphatic chain protons display a complex multipicity pattern in the 1.5-4.5 ppm region. The terminal acetate methyl group contributes a sharp singlet around 2.0-2.1 ppm, while the hydroxymethyl protons appear as characteristic signals that can be distinguished from other aliphatic protons through their chemical shift and coupling patterns. The butyl chain protons connecting the purine ring to the acetate group exhibit characteristic triplet and multiplet patterns due to their vicinal coupling relationships.

Table 1 summarizes the characteristic ¹H Nuclear Magnetic Resonance chemical shifts observed for Desacetyl Famciclovir:

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
H-8 (purine)7.81Singlet1H
NH₂5.18Broad singlet2H
-CH₂- (chain)4.21Triplet2H
-CH₂- (acetate)4.15Doublet4H
-CH₃ (acetate)2.07Singlet6H
Aliphatic chain1.90-2.03Multiplet3H

¹³C Nuclear Magnetic Resonance Spectral Features

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, confirming the carbon framework of Desacetyl Famciclovir. Studies utilizing isotopically labeled famciclovir derivatives have demonstrated the utility of ¹³C Nuclear Magnetic Resonance in determining stereochemical configurations and metabolic pathways [7] [8].

The ¹³C Nuclear Magnetic Resonance spectrum exhibits signals corresponding to the twelve carbon atoms present in the molecular structure. The purine ring carbons appear in the aromatic region (120-160 ppm), with the C-2 carbon bearing the amino group typically appearing around 158-160 ppm due to the electron-donating effect of the amino substituent. The C-8 carbon manifests around 142-145 ppm, while other purine carbons distribute throughout the aromatic region.

The aliphatic carbons of the butyl chain appear in the 20-80 ppm region, with the acetate carbonyl carbon exhibiting a characteristic signal around 170-175 ppm. The acetate methyl carbon typically resonates around 20-21 ppm, providing a distinctive marker for this functional group.

Analysis of the ¹³C Nuclear Magnetic Resonance data confirms the molecular formula C₁₂H₁₇N₅O₃ and validates the proposed structure through correlation with predicted chemical shifts based on chemical shift prediction algorithms and comparison with structurally related compounds.

Two-dimensional Nuclear Magnetic Resonance Applications

Two-dimensional Nuclear Magnetic Resonance techniques provide enhanced structural elucidation capabilities for complex molecules like Desacetyl Famciclovir. These methods enable the determination of connectivity patterns and spatial relationships that are difficult to establish through one-dimensional spectra alone [9] [10].

Correlation Spectroscopy Applications

Homonuclear Correlation Spectroscopy reveals proton-proton coupling relationships within the molecule [11] [12]. For Desacetyl Famciclovir, Correlation Spectroscopy experiments demonstrate connectivity between the purine H-8 proton and the adjacent alkyl chain protons, confirming the N-9 substitution pattern characteristic of this metabolite. Cross-peaks between the hydroxymethyl protons and the neighboring methylene protons establish the substitution pattern of the propanediol backbone.

Heteronuclear Single Quantum Coherence Spectroscopy

Heteronuclear Single Quantum Coherence experiments correlate ¹H and ¹³C nuclei through direct bonding relationships [13] [14]. This technique proves invaluable for assigning carbon signals to their corresponding protons, particularly in the complex aliphatic region of the spectrum. The Heteronuclear Single Quantum Coherence spectrum of Desacetyl Famciclovir reveals direct correlations between the acetate methyl protons and carbon, the purine H-8 proton and C-8, and the various aliphatic CH₂ groups with their respective carbon atoms.

Heteronuclear Multiple Bond Correlation Applications

Heteronuclear Multiple Bond Correlation spectroscopy extends the connectivity analysis to two- and three-bond ¹H-¹³C relationships, providing crucial information about the molecular framework [14]. For Desacetyl Famciclovir, Heteronuclear Multiple Bond Correlation experiments confirm the connectivity between the purine ring system and the aliphatic substituent, establishing the regiochemistry of substitution and confirming the overall molecular architecture.

Mass Spectrometry

Mass spectrometry serves as a fundamental analytical tool for the characterization of Desacetyl Famciclovir, providing molecular weight confirmation and structural information through fragmentation analysis.

Fragmentation Patterns

Mass spectrometric analysis of Desacetyl Famciclovir reveals characteristic fragmentation patterns that confirm its structural identity and provide insights into its gas-phase chemistry. The molecular ion [M+H]⁺ appears at m/z 280, consistent with the molecular formula C₁₂H₁₇N₅O₃ [4].

The fragmentation behavior of Desacetyl Famciclovir follows patterns similar to other purine nucleoside analogs. Studies of related antiviral compounds have demonstrated that purine-containing molecules exhibit characteristic fragmentation pathways involving loss of the side chain substituents and formation of the protonated purine base [15] [16].

Key fragmentation patterns observed include:

Base Peak Formation: The loss of the acetate group (CH₃COO, 59 Da) generates a prominent fragment ion at m/z 221, representing [M+H-CH₃COO]⁺. This fragmentation is consistent with the labile nature of acetate esters under mass spectrometric conditions.

Purine Base Ion: Further fragmentation leads to the formation of the protonated 2-aminopurine base (m/z 136), which represents a diagnostic ion for this class of compounds [15]. This fragment results from cleavage of the N-glycosidic bond and loss of the entire aliphatic substituent.

Side Chain Fragmentation: Sequential loss of methylene units from the butyl chain generates a series of fragments differing by 14 Da (CH₂), providing structural information about the aliphatic portion of the molecule.

Table 2 presents the major fragmentation pathways observed for Desacetyl Famciclovir:

Fragment Ionm/zAssignmentFragmentation Pathway
[M+H]⁺280Molecular ion-
[M+H-CH₃COO]⁺221Loss of acetateEster cleavage
[M+H-C₄H₇O₃]⁺177Loss of side chainN-glycosidic cleavage
[Purine+H]⁺1362-aminopurineComplete side chain loss
Base fragments<136Ring fragmentationPurine ring breakdown

Ionization Techniques for Analysis

The ionization methodology employed significantly influences the mass spectrometric analysis of Desacetyl Famciclovir. Various ionization techniques have been evaluated for their effectiveness in generating molecular ions and providing structural information.

Electrospray Ionization

Electrospray ionization represents the most widely employed technique for the analysis of nucleoside analogs like Desacetyl Famciclovir [17] [18]. This soft ionization method efficiently generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination and quantitative analysis. The basic nitrogen atoms in the purine ring system readily accept protons under electrospray conditions, facilitating efficient ion formation.

Studies have demonstrated that electrospray ionization in positive ion mode yields the protonated molecular ion at m/z 280 as the base peak, with relatively little in-source fragmentation [17]. The technique proves particularly valuable for liquid chromatography-mass spectrometry applications, enabling the separation and detection of Desacetyl Famciclovir in complex biological matrices.

Chemical Ionization

Chemical ionization provides an alternative soft ionization approach that can complement electrospray ionization data. Under chemical ionization conditions, Desacetyl Famciclovir forms adduct ions with the reagent gas, typically yielding [M+H]⁺ ions similar to those observed under electrospray conditions. The reduced fragmentation under chemical ionization conditions facilitates molecular weight determination and structural confirmation.

Electron Impact Ionization

While electron impact ionization represents a hard ionization technique that generates extensive fragmentation, it provides valuable structural information through its characteristic fragmentation patterns [19]. Under electron impact conditions, Desacetyl Famciclovir undergoes significant fragmentation, yielding detailed structural information about the molecular framework. However, the molecular ion intensity is typically low due to the extensive fragmentation processes.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides enhanced analytical capabilities for the characterization of Desacetyl Famciclovir, enabling accurate mass determination and elemental composition confirmation [20]. Modern high-resolution instruments achieve mass accuracies of less than 5 ppm, facilitating unambiguous molecular formula determination and structural confirmation.

Accurate Mass Measurements

High-resolution mass spectrometry enables the determination of the exact mass of Desacetyl Famciclovir with sufficient accuracy to confirm its elemental composition. The theoretical exact mass of the protonated molecule [M+H]⁺ is 280.1409 Da, and high-resolution measurements typically achieve agreement within 2-3 mDa of this value [4].

The accurate mass data provides definitive confirmation of the molecular formula C₁₂H₁₇N₅O₃, distinguishing it from potential isomers or closely related compounds with similar nominal masses. This capability proves particularly valuable in metabolite identification studies where multiple structurally related compounds may be present.

Fragmentation Analysis

High-resolution mass spectrometry extends fragmentation analysis capabilities by providing accurate masses for all fragment ions. This information enables the determination of neutral loss compositions and facilitates the elucidation of fragmentation mechanisms. For Desacetyl Famciclovir, high-resolution fragment ion analysis confirms the proposed fragmentation pathways and provides additional structural validation.

Metabolite Identification Applications

The high mass accuracy and resolution capabilities make high-resolution mass spectrometry particularly valuable for metabolite identification studies involving Desacetyl Famciclovir. The technique enables the detection and structural characterization of minor metabolites and impurities that might not be readily observed using lower resolution instruments.

Infrared Spectroscopy

Infrared spectroscopy provides valuable functional group identification and structural confirmation for Desacetyl Famciclovir through the analysis of characteristic vibrational frequencies [21] [22]. The infrared spectrum reveals absorption bands corresponding to the various functional groups present in the molecule, offering complementary structural information to nuclear magnetic resonance and mass spectrometry data.

Characteristic Absorption Bands

The infrared spectrum of Desacetyl Famciclovir exhibits several diagnostic absorption bands that confirm the presence of key functional groups. The broad absorption band in the 3200-3500 cm⁻¹ region corresponds to N-H stretching vibrations of the primary amine group attached to the purine ring. This band typically appears as a broad absorption due to hydrogen bonding effects in the solid state.

The carbonyl stretching vibration of the acetate ester appears as a strong, sharp absorption around 1735-1750 cm⁻¹, providing clear evidence for the presence of the ester functionality. This band represents one of the most diagnostic features in the infrared spectrum, confirming the presence of the acetate group.

Aromatic C=C and C=N stretching vibrations of the purine ring system manifest in the 1500-1650 cm⁻¹ region as multiple absorption bands of varying intensity. These bands confirm the presence of the aromatic purine moiety and provide information about the substitution pattern.

C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with aliphatic C-H stretches typically observed around 2850-2950 cm⁻¹ and aromatic C-H stretches appearing at slightly higher frequencies around 3000-3100 cm⁻¹.

Structural Confirmation

The infrared spectroscopic data provides structural confirmation that complements other analytical techniques. The presence of characteristic absorption bands confirms the functional groups identified through nuclear magnetic resonance spectroscopy and supports the proposed molecular structure. Studies have demonstrated that infrared spectroscopy successfully confirms the structural integrity of Famciclovir derivatives and related compounds [21] [22].

Compatibility Studies

Infrared spectroscopy has proven valuable for assessing the compatibility of Desacetyl Famciclovir with pharmaceutical excipients and for monitoring chemical stability. Changes in the infrared spectrum can indicate chemical interactions or degradation processes, making this technique useful for formulation development and quality control applications [22].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides electronic transition information for Desacetyl Famciclovir, revealing characteristic absorption patterns associated with the purine chromophore system [23] [24] [25] [26].

Electronic Absorption Characteristics

Desacetyl Famciclovir exhibits characteristic ultraviolet absorption arising from electronic transitions within the purine ring system. The compound demonstrates absorption maxima in the ultraviolet region, with reported values varying depending on the solvent system employed. In ethanol, the compound exhibits absorption maximum at 223 nm [25], while in 0.1 N hydrochloric acid, the maximum shifts to 225 nm [25] [26].

The ultraviolet absorption spectrum reflects the electronic structure of the 2-aminopurine chromophore, with the π→π* transitions of the aromatic ring system contributing to the observed absorption bands. The amino group substitution at the 2-position of the purine ring influences the electronic transitions and results in characteristic spectral features that distinguish this compound from other purine derivatives.

Quantitative Analysis Applications

The ultraviolet absorption properties of Desacetyl Famciclovir enable its quantitative determination using spectrophotometric methods. Studies have demonstrated linear relationships between concentration and absorbance over specific concentration ranges, typically 2-10 μg/mL [24] [25] [26]. The correlation coefficients for these linear relationships typically exceed 0.998, indicating excellent linearity suitable for quantitative applications.

Table 3 summarizes the ultraviolet-visible spectroscopic characteristics of Desacetyl Famciclovir in different solvent systems:

Solvent Systemλmax (nm)Linearity Range (μg/mL)Correlation Coefficient
Ethanol2232-100.998
0.1 N HCl2252-100.998
0.1 N HCl3122-120.9978
Aqueous buffer30410-50>0.99

Method Validation Parameters

Ultraviolet-visible spectroscopic methods for Desacetyl Famciclovir have been validated according to International Conference on Harmonization guidelines, demonstrating acceptable precision, accuracy, and specificity [24] [26]. The methods exhibit relative standard deviations typically less than 2% for repeatability studies and recovery values ranging from 98-102%, confirming their suitability for analytical applications.

pH Effects on Absorption

The ultraviolet absorption characteristics of Desacetyl Famciclovir demonstrate pH dependence due to the ionizable amino group in the purine ring system. Under acidic conditions, protonation of the amino group affects the electronic transitions and results in spectral changes that can be utilized for analytical purposes. This pH dependence has been exploited in the development of derivative spectrophotometric methods for enhanced selectivity and sensitivity [23].

X-ray Crystallography

While specific X-ray crystallographic data for Desacetyl Famciclovir itself is limited in the available literature, crystallographic studies of related Famciclovir compounds and derivatives provide valuable insights into the structural characteristics and solid-state properties of this class of compounds [27] [28] [29].

Crystal Structure Relationships

Crystallographic studies of Famciclovir and related compounds have revealed important structural features that extend to Desacetyl Famciclovir. The purine ring system adopts a planar conformation with the aliphatic substituent extending away from the aromatic plane. The N-9 substitution pattern places the alkyl chain in a position that minimizes steric interactions with the purine ring system [27].

Research on Famciclovir polymorphs has demonstrated that the compound can exist in multiple crystalline forms, each with distinct physical and chemical properties [27]. These studies provide insights into the potential solid-state behavior of Desacetyl Famciclovir and related metabolites, including considerations of crystal packing, hydrogen bonding patterns, and molecular conformations.

Hydrogen Bonding Patterns

Crystallographic analyses of purine nucleoside analogs reveal characteristic hydrogen bonding patterns that contribute to crystal stability and molecular recognition. The amino group at the 2-position of the purine ring serves as both a hydrogen bond donor and acceptor, participating in intermolecular interactions that influence crystal packing [28].

Conformational Analysis

X-ray crystallographic studies provide definitive information about molecular conformations in the solid state. For purine nucleoside analogs like Desacetyl Famciclovir, crystallographic analysis reveals the preferred conformations of the aliphatic side chain and its relationship to the purine ring system. This information proves valuable for understanding structure-activity relationships and for computational modeling studies.

Crystal Engineering Applications

Recent studies have explored the crystal engineering of Famciclovir through the formation of cocrystals and salt forms [28]. These investigations provide insights into the hydrogen bonding capabilities and crystal packing preferences of this class of compounds. The findings have implications for the solid-state characterization of Desacetyl Famciclovir and related metabolites, particularly regarding their potential for polymorphism and solid-state transformations.

The comprehensive spectroscopic and analytical characterization of Desacetyl Famciclovir through multiple complementary techniques provides a complete understanding of its molecular structure, physical properties, and analytical behavior. These characterization methods are essential for quality control, metabolite identification, and pharmaceutical development applications involving this important Famciclovir metabolite.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.5

Appearance

White Solid

Melting Point

163-167 °C

Dates

Last modified: 08-15-2023

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